MAGE-12 (127-141)
Description
MAGE-12 (127-141) is a peptide fragment derived from melanoma-associated antigen 12 (MAGE-12), a member of the cancer-testis antigen family.
Key characteristics of MAGE-12 (127-141):
- Structure: Linear peptide sequence spanning residues 127–141.
- Mechanism: Binds to MHC molecules on antigen-presenting cells, activating cytotoxic T-cells against MAGE-12-expressing tumors.
- Clinical Relevance: Studied in preclinical models for melanoma and other cancers, with emphasis on its role in T-cell-mediated immunity.
Properties
sequence |
REPFTKAEMLGSVIR |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma-associated antigen 12 (127-141); MAGE-12 (127-141) |
Origin of Product |
United States |
Comparison with Similar Compounds
MAGE-12 (82-93): A B-Cell Epitope
MAGE-12 (82-93) (sequence: QSDEGSSNEEQE) is another immunogenic peptide from MAGE-12, designed to elicit B-cell responses. Unlike MAGE-12 (127-141), this epitope induces polyclonal antibody production in mice, achieving antibody titers up to 1:63. It has been validated as a B-cell epitope through ELISA and immunohistochemistry .
Key Differences :
MAGE-A3 TCR-T Therapy
MAGE-A3-targeted T-cell receptor (TCR-T) therapy shares structural similarities with MAGE-12 (127-141) as both target cancer-testis antigens. However, MAGE-A3 TCR-T therapy has shown neurotoxicity due to cross-reactivity with MAGE-12 expressed in neuronal tissues. This highlights a critical distinction: while MAGE-12 (127-141) itself is a vaccine candidate, its neuronal expression complicates therapies targeting overlapping epitopes .
Key Contrasts :
| Parameter | MAGE-12 (127-141) | MAGE-A3 TCR-T |
|---|---|---|
| Target Antigen | MAGE-12 | MAGE-A3 |
| Therapeutic Approach | Peptide vaccine | Engineered T-cell therapy |
| Toxicity Profile | Potential neurotoxicity | Neurotoxicity observed clinically |
Hepatitis B Virus (HBV) MAP Peptides
Multi-antigenic peptides (MAPs) designed for HBV, such as MAP1 and MAP2, combine B- and T-cell epitopes to enhance immunogenicity. While structurally analogous to MAGE-12 peptides in their use of epitope clustering, HBV MAPs target viral antigens rather than tumor-associated proteins, resulting in distinct safety and efficacy profiles .
Comparative Insights :
| Aspect | MAGE-12 (127-141) | HBV MAPs |
|---|---|---|
| Target Pathophysiology | Cancer immunotherapy | Antiviral therapy |
| Epitope Design | Single epitope (T-cell focused) | Multi-epitope (B + T-cell) |
| Clinical Risks | Neuronal cross-reactivity | No reported neurotoxicity |
Research Findings and Challenges
- Neurotoxicity : MAGE-12 (127-141) and related therapies face challenges due to MAGE-12 expression in neuronal tissues, leading to off-target effects. This is absent in B-cell-focused epitopes like MAGE-12 (82-93) .
- Immune Response Specificity : T-cell-targeted peptides (e.g., MAGE-12 (127-141)) require stringent MHC compatibility, whereas B-cell epitopes (e.g., MAGE-12 (82-93)) offer broader applicability .
- Therapeutic Optimization : Hybrid designs (e.g., HBV MAPs) suggest that combining epitopes could enhance efficacy while mitigating risks observed in MAGE-targeted therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
